molecular formula C19H14N2O B11636875 Phenol, m-(9-acridinylamino)- CAS No. 51208-19-6

Phenol, m-(9-acridinylamino)-

Cat. No.: B11636875
CAS No.: 51208-19-6
M. Wt: 286.3 g/mol
InChI Key: MIJMJOMZVVWZPN-UHFFFAOYSA-N
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Description

Phenol, m-(9-acridinylamino)-, with the molecular formula C19H14N2O and a molecular weight of 286.33 g/mol, is an anilinoacridine derivative of significant interest in biochemical and pharmacological research . This compound is structurally related to the potent antitumor agent N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA) . The protonated form of such 9-anilinoacridine derivatives is known to exhibit strong antitumor activity, particularly in the clinical treatment of leukemia, and is a key subject in studies of DNA-binding agents . Its primary research value lies in its mechanism of action, which involves interaction with DNA and the disturbance of the enzyme topoisomerase II, a well-established target for anticancer drugs . Evidence suggests that diverse inhibitors of type II topoisomerases, including 9-acridinylamino compounds, may share a common binding site and mechanism of action, making this class of molecules crucial for understanding enzyme inhibition . Research with related compounds shows that they induce DNA-protein cross-linking and retain potency in drug-resistant cells, highlighting their value in oncology research and drug mechanism studies . This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

51208-19-6

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

3-(acridin-9-ylamino)phenol

InChI

InChI=1S/C19H14N2O/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,22H,(H,20,21)

InChI Key

MIJMJOMZVVWZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Reaction of 9-Chloroacridine with m-Aminophenol

The most direct method involves reacting 9-chloroacridine with m-aminophenol under basic conditions. In a representative procedure:

  • Reagents : 9-Chloroacridine, m-aminophenol, sodium hydroxide, ethanol.

  • Conditions : Reflux at 80°C for 8–12 hours.

  • Mechanism : The chlorine atom at C9 of acridine is displaced by the amine group of m-aminophenol via a two-step aromatic nucleophilic substitution (SNAr). The reaction proceeds through a Meisenheimer intermediate stabilized by electron-withdrawing effects of the acridine ring.

Optimization :

  • Base Selection : Sodium hydroxide or potassium carbonate enhances deprotonation of m-aminophenol, accelerating substitution.

  • Solvent Effects : Ethanol or DMF improves solubility of 9-chloroacridine, with DMF favoring faster kinetics at elevated temperatures (90–100°C).

  • Yield : Reported yields range from 65% to 78%, with impurities arising from incomplete substitution or hydrolysis of 9-chloroacridine.

Claisen-Schmidt Condensation for Intermediate Synthesis

Synthesis of 1-[4-(Acridin-9-ylamino)phenyl]ethanone

A precursor to Phenol, m-(9-acridinylamino)- can be synthesized via Claisen-Schmidt condensation:

  • Reagents : 4-Aminoacetophenone, 9-chloroacridine, sodium hydroxide, ethanol.

  • Procedure :

    • 4-Aminoacetophenone is condensed with 9-chloroacridine in ethanol under reflux.

    • The resulting ketone intermediate is reduced or further functionalized to introduce the phenolic group.

Key Insight : This method introduces steric hindrance that may complicate subsequent functionalization, necessitating careful optimization of reaction time (8–10 hours) and stoichiometry.

Addition-Elimination (AE) Reactions

Quinone-Based Coupling

Patents describe AE reactions using polycyclic quinones to form acridine-phenol conjugates:

  • Reagents : 9-Aminoacridine, 2,3-dihaloquinones (e.g., tetrabromobenzoquinone).

  • Conditions : Reflux in ethanol or DMF with cesium carbonate (Cs₂CO₃) at 90°C for 12 hours.

  • Outcome : The reaction proceeds via Michael addition followed by elimination of HX (X = Br, Cl), yielding quinone-linked acridines. Subsequent reduction steps may introduce phenolic groups.

Advantages :

  • High regioselectivity due to electron-deficient quinone substrates.

  • Yields up to 82% reported for analogous compounds.

Solid-Phase Synthesis (SPS)

Resin-Based Functionalization

SPS enables modular synthesis of 9-anilinoacridines using functionalized resins:

  • Resins : Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resins.

  • Steps :

    • Load resin with protected amino acids (e.g., Fmoc-Arg(Pbf)-OH).

    • Couple preactivated nitrobenzoic acids to the resin-bound amine.

    • React with 9-aminoacridine under SNAT conditions.

    • Cleave product from resin using trifluoroacetic acid (TFA).

Yield : ~70% with purity >90% after HPLC purification.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
SNAT9-Chloroacridine, m-aminophenol, NaOH, EtOH65–7885–90Simplicity, cost-effectiveness
Claisen-Schmidt4-Aminoacetophenone, 9-chloroacridine60–7080–85Intermediate versatility
AE ReactionQuinones, Cs₂CO₃, DMF75–8288–92High regioselectivity
Solid-Phase SynthesisFunctionalized resins, TFA70>90Scalability, modular design

Purification and Characterization

  • Purification : Crude products are typically washed with water to remove inorganic salts, followed by recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.

  • Characterization :

    • NMR : Distinct signals for acridine protons (δ 7.8–8.5 ppm) and phenolic -OH (δ 9.2–9.5 ppm).

    • HPLC : Purity assessed using C18 columns with acetonitrile/water gradients .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves oxidative cross-coupling mediated by metalloporphyrin catalysts. Key steps include:

  • Phenoxyl radical formation : Oxidation of phenols generates phenoxyl radicals via hydrogen abstraction.

  • Radical coupling : The phenoxyl radical reacts with an anilino radical (from anilines) to form an unstable anilinoquinone intermediate .

  • Post-coupling transformations :

    • Dehydrogenation : For phenols with H or OMe groups, intermediates undergo sequential dehydrogenation to form benzoquinone anils.

    • Quinamine rearrangement : Alkyl-substituted phenols undergo -sigmatropic rearrangement to yield N, O-biaryl compounds .

Mechanism
Simplified mechanism of oxidative amination and post-coupling transformations .

Para-Selective Oxidative Amination

The reaction exhibits para-selectivity , influenced by steric and electronic factors:

  • Electron-donating groups (e.g., methoxy, hydroxy) on the aniline enhance reactivity.

  • Alkyl substituents on phenols lead to rearrangement products, while H or OMe groups favor dehydrogenation .

Phenol Substituent Product Type Key Step
H or OMeBenzoquinone anilsDehydrogenation/elimination
AlkylN, O-biaryl compoundsQuinamine rearrangement

Stability and Degradation

Hydrolysis of 9-aminoacridines under alkaline conditions follows first-order kinetics , influenced by:

  • Steric hindrance : Bulky substituents (e.g., dimethylamino groups) reduce reaction rates due to spatial constraints.

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis by stabilizing intermediates .

For example, 1-nitro-9-aminoacridines hydrolyze rapidly under acidic conditions (pH 1–4), with rates dependent on nitro group positioning .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Phenol, m-(9-acridinylamino)- features a phenolic group linked to an acridine moiety via an amino group. This unique structure allows it to intercalate into DNA, disrupting replication and transcription processes. The compound's mechanism primarily involves:

  • DNA Intercalation : The acridine structure enables the compound to insert itself between base pairs in DNA, leading to structural distortions that hinder normal cellular functions.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, which further contributes to its cytotoxic effects against cancer cells .

Antitumor Activity

Numerous studies have highlighted the cytotoxic properties of Phenol, m-(9-acridinylamino)- against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicates that derivatives of 9-anilinoacridines exhibit significant cytotoxicity against cancer cells such as breast and lung carcinoma . The compound's ability to target cancer cells selectively while minimizing effects on normal cells makes it a promising candidate for further development.

Interaction with Biological Macromolecules

Research has focused on the binding affinity of Phenol, m-(9-acridinylamino)- with DNA and proteins:

  • Binding Studies : Investigations into its interaction with DNA have revealed insights into how it intercalates and affects cellular processes like replication and transcription . Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Development of Novel Therapeutics

The compound serves as a lead structure for developing new drugs aimed at treating various diseases beyond cancer:

  • Metal Complex Formation : Its ability to form complexes with metal ions may enhance its biological effects and broaden its application scope in drug development .

Comparative Analysis with Related Compounds

Phenol, m-(9-acridinylamino)- shares structural similarities with other compounds in the 9-anilinoacridine family. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
4'-Demethyl-9-anilinoacridineSimilar acridine structureEnhanced solubility and altered biological activity
9-AminoacridineContains an amino group on the acridine corePrimarily used for DNA binding studies
4'-Chloro-9-anilinoacridineChlorine substituent at para positionIncreased potency against specific cancer cell lines
4'-Hydroxy-9-anilinoacridineHydroxyl group at para positionExhibits improved interaction with certain proteins

Case Study 1: Antitumor Efficacy

A study conducted on various derivatives of 9-anilinoacridines demonstrated that compounds similar to Phenol, m-(9-acridinylamino)- exhibited significant antitumor activity in vitro. The research involved testing these compounds against several cancer cell lines, revealing a strong correlation between structural modifications and cytotoxic potency .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how Phenol, m-(9-acridinylamino)- interacts with topoisomerases. The study utilized agarose gel electrophoresis to visualize drug-induced DNA unwinding, confirming the compound's role as an effective topoisomerase inhibitor without causing toxicity to normal cells .

Mechanism of Action

The mechanism by which Phenol, m-(9-acridinylamino)- exerts its effects involves its ability to intercalate into DNA. The acridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural Analogues and Mechanism of Action

m-AMSA belongs to a class of 9-anilinoacridines, where modifications to the acridine core or anilino substituents significantly influence potency, toxicity, and target specificity. Key analogues include:

Amsacrine (m-AMSA)

  • Structure : Acridine core + methanesulfon-m-anisidide.
  • Mechanism : Stabilizes Topo II-DNA complexes, inducing DNA-protein cross-links (DPC) and S-phase-selective cytotoxicity .
  • Clinical Use : Phase II trials demonstrated antileukemic activity, but dose-limiting myelosuppression and phlebitis hindered broader use .

3-(9-Acridinylamino)-5-hydroxymethylanilines (AHMA) Structure: Hydroxymethyl substitution on the aniline ring. Mechanism: Enhanced Topo II inhibition via improved DNA intercalation and enzyme interaction. Potency: 10–20× more potent than m-AMSA in preclinical models . Status: Preclinical; reduced host toxicity noted .

DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide) Structure: Carboxamide side chain replacing methanesulfon-anisidide. Mechanism: Dual Topo I/II inhibition, broadening activity spectrum. Clinical Outcome: Phase II trials for ovarian/lung cancers discontinued due to poor efficacy .

Compound C (NSC 140701)

  • Structure : Modified acridine substituents.
  • Mechanism : Induces DPC and single-strand breaks via Topo II.
  • Potency : 2× higher DPC formation and cytotoxicity vs. m-AMSA in L1210 cells .

9-Aminoacridine Structure: Lacks aniline substituents. Mechanism: Weak Topo II inhibition with minimal cytotoxicity. Utility: Primarily a research tool .

Comparative Data Table

Compound Target Enzymes Relative Potency (vs. m-AMSA) Cytotoxicity (L1210 Cells) Clinical Status Key References
m-AMSA Topo II 1.0 (Reference) Moderate Phase II (leukemia)
AHMA Topo II 10–20× High Preclinical
DACA Topo I/II Comparable High Phase II (discontinued)
Compound C Topo II High Experimental
9-Aminoacridine Topo II (weak) 0.1× Low Research use

Key Findings from Comparative Studies

  • Structural Determinants of Activity: The methanesulfon-anisidide group in m-AMSA enhances DNA binding and Topo II interaction compared to simpler acridines like 9-aminoacridine . Hydroxymethyl or carboxamide substituents (e.g., AHMA, DACA) improve solubility and enzyme affinity, increasing potency .
  • Cytotoxicity and Cell Cycle Specificity: m-AMSA and AHMA exhibit S-phase-selective toxicity, correlating with Topo II activity during replication . Noncycling cells (e.g., plateau-phase cultures) are resistant to m-AMSA, underscoring its dependence on proliferative status .
  • Resistance Mechanisms :

    • Mutations in Topo IIβ (e.g., G465D) reduce m-AMSA efficacy but enhance sensitivity to etoposide, highlighting isoform-specific interactions .
    • Dual Topo I/II inhibitors like DACA face broader resistance mechanisms, limiting clinical utility .

Clinical and Pharmacological Considerations

  • m-AMSA Pharmacokinetics :

    • Biphasic elimination (t1/2α = 10–15 min; t1/2β = 8–9 hr) with dose-dependent myelosuppression .
    • Serum concentrations >0.2 µM required for antileukemic activity, achievable at ≥100 mg/m²/day .
  • Toxicity Profile :

    • Dose-limiting leukopenia, stomatitis, and phlebitis observed in pediatric and adult trials .
    • AHMA derivatives show reduced host toxicity in preclinical models, suggesting improved therapeutic indices .

Biological Activity

Phenol, m-(9-acridinylamino)-, also known as m-AMSA (m-Acridinyl-methanesulfonanilide), is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and parasitic infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14N2O
  • CAS Number : 148525
  • Molecular Weight : 290.33 g/mol

The compound features a 9-acridinylamino group that is crucial for its interaction with biological targets, particularly DNA.

Phenol, m-(9-acridinylamino)- exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA, disrupting transcription and replication processes. This mechanism is pivotal in its anticancer activity by inhibiting topoisomerase II, an enzyme essential for DNA unwinding during replication .
  • Inhibition of Topoisomerase II : Studies have shown that m-AMSA acts as a potent inhibitor of topoisomerase II, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells .
  • Antiparasitic Activity : The compound has been noted for its efficacy against malaria parasites by targeting their DNA replication processes .

Biological Activity Overview

The biological activities of Phenol, m-(9-acridinylamino)- can be summarized as follows:

Activity Description
AnticancerInhibits topoisomerase II; induces apoptosis in various cancer cell lines.
AntimalarialInterferes with DNA replication in malaria parasites.
NeuroprotectiveExhibits potential neuroprotective effects, relevant for Alzheimer's disease .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that m-AMSA effectively inhibited the growth of various cancer cell lines, such as breast and leukemia cells. The mechanism involved the induction of apoptosis through caspase activation and DNA damage response pathways .
    • Mutants of the TOP2 gene showed hypersensitivity to m-AMSA, indicating that alterations in topoisomerase II can enhance the drug's efficacy against resistant cancer strains .
  • Antimalarial Efficacy :
    • Research indicated that derivatives of 9-aminoacridines, including m-AMSA, demonstrated significant antimalarial activity by intercalating into the parasite's DNA, thus inhibiting its replication .
  • Neuroprotective Effects :
    • A bibliometric analysis highlighted phenolic compounds' potential in neuroprotection, suggesting that m-AMSA may offer therapeutic benefits in neurodegenerative diseases due to its antioxidant properties .

Toxicity and Safety Profile

While m-AMSA shows promising biological activities, it is essential to consider its toxicity profile:

  • Cytotoxicity : Some studies report dose-dependent cytotoxic effects on non-target cells, necessitating careful dosage optimization in therapeutic applications.
  • Side Effects : Potential side effects include nausea, vomiting, and hematological toxicities observed in clinical settings.

Q & A

Basic: What experimental approaches are used to evaluate the topoisomerase II inhibition mechanism of m-(9-acridinylamino) phenol derivatives?

Answer:
To assess topoisomerase II inhibition, researchers typically employ:

  • DNA cleavage assays : Measure drug-induced DNA strand breaks via agarose gel electrophoresis or fluorescent DNA intercalation dyes. The compound’s ability to stabilize the "cleavable complex" (topoisomerase II-DNA intermediate) is quantified .
  • Enzyme activity assays : Use purified topoisomerase II in in vitro decatenation or relaxation assays (e.g., kinetoplast DNA decatenation) to directly measure inhibition potency .
  • Cellular assays : Correlate cytotoxicity (via IC₅₀ values from MTT assays) with topoisomerase II activity in cell lines (e.g., human leukemia CCRF-CEM cells) .

Basic: How can researchers synthesize and characterize novel m-(9-acridinylamino) phenol derivatives for anticancer activity?

Answer:

  • Synthesis : Use nucleophilic substitution reactions to attach 9-acridinylamino groups to meta-substituted phenol precursors. Modifications at the aniline ring (e.g., -OCH₃, -CH₃) are introduced to enhance DNA binding or metabolic stability .
  • Characterization : Confirm structures via NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. For example, MALDI-TOF MS can verify conjugation efficiency in acridine-peptide hybrids .
  • Preliminary screening : Test cytotoxicity against cancer cell panels (e.g., NCI-60) and compare with reference compounds like m-AMSA .

Advanced: How do structural modifications of m-(9-acridinylamino) phenol derivatives influence drug resistance in cancer cells?

Answer:

  • Linker optimization : Hybrid molecules combining acridine residues with DNA minor-groove binders (e.g., Distamycin A) reduce resistance by dual targeting (topoisomerase II inhibition and DNA groove binding) .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance DNA intercalation and reduce efflux pump recognition. Conversely, bulky substituents may hinder binding to mutated topoisomerase II (e.g., E522K mutation in TOP2β) .
  • Metabolic stability : Introducing hydrophilic groups (e.g., -SO₃H) or PEGylation improves pharmacokinetics and reduces detoxification via cytochrome P450 enzymes .

Advanced: How can conflicting data on m-(9-acridinylamino) phenol derivatives’ efficacy in different cancer models be resolved?

Answer:

  • Mechanistic profiling : Compare drug activity in isogenic cell lines with/without topoisomerase II mutations (e.g., E522K) to isolate resistance mechanisms .
  • Transcriptomic analysis : Use RNA-seq to identify overexpression of efflux transporters (e.g., ABCB1) or DNA repair genes in resistant models .
  • In vivo validation : Test efficacy in xenograft models with matched genetic backgrounds (e.g., TOP2α-amplified vs. TOP2β-mutant tumors) .

Advanced: What methodologies are used to study the DNA interaction dynamics of m-(9-acridinylamino) phenol derivatives?

Answer:

  • Spectroscopic techniques : UV-Vis and fluorescence titration assays quantify DNA binding constants (Kₐ) and intercalation efficiency .
  • Molecular docking : Simulate binding modes to DNA-topoisomerase II complexes using software like AutoDock. Focus on interactions with GC-rich regions or the TOPRIM domain of topoisomerase II .
  • Single-molecule imaging : Employ atomic force microscopy (AFM) or optical tweezers to visualize drug-induced DNA unwinding or cleavage .

Basic: What are the key considerations for designing in vitro assays to assess the metabolic stability of m-(9-acridinylamino) phenol derivatives?

Answer:

  • Hepatic microsomal assays : Incubate compounds with human liver microsomes (HLMs) and quantify parent drug degradation via LC-MS/MS over time .
  • Metabolite identification : Use HRMS to detect hydroxylated or glucuronidated metabolites. Compare with structural analogs (e.g., AHMA vs. m-AMSA) to identify metabolic hotspots .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: How can hybrid molecules of m-(9-acridinylamino) phenol derivatives improve therapeutic selectivity?

Answer:

  • Dual-targeting design : Conjugate acridine moieties with tumor-specific ligands (e.g., folate or RGD peptides) to enhance tumor accumulation .
  • Prodrug strategies : Incorporate pH-sensitive linkers (e.g., hydrazones) for selective activation in acidic tumor microenvironments .
  • Combinatorial screening : Use high-content imaging to identify hybrids with synergistic effects when paired with checkpoint inhibitors (e.g., PARP inhibitors) .

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